N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring through a dicarboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves the reaction of 2-aminobenzothiazole with a suitable piperidine derivative under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to voltage-gated sodium channels or GABA receptors, modulating their activity and exerting anticonvulsant effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile pharmacological agent.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine: This compound shares a similar benzothiazole and piperidine structure but differs in its additional imidazole ring.
N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamides: These compounds have a benzothiazole core with different substituents, showing varied biological activities.
Uniqueness
N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific dicarboxamide linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-N-(1,3-benzothiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(2)16(22)20-9-7-11(8-10-20)14(21)18-15-17-12-5-3-4-6-13(12)23-15/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPZCZOFYWMEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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